REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C([Cu])#N.C[N:13]([CH:15]=[O:16])C>Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]([NH2:13])=[O:16])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Name
|
CuCN
|
Quantity
|
0.954 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
FeCl3.6H2O
|
Quantity
|
0.654 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stir for 15.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 80° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
Add 1.0 N NaOH until the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane (3×200 mL)
|
Type
|
WASH
|
Details
|
Wash the organic layer with brine (1×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
15.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.186 g | |
YIELD: PERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |